(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine is a chemical compound with the molecular formula C14H14Br2N2. It features a unique structure characterized by two 4-bromophenyl groups attached to an ethane backbone that is further substituted with two amine groups at the first and second carbon atoms. This compound is known for its crystalline appearance, typically manifesting as a white to almost white powder. It has a melting point ranging from 116 to 120 °C and a boiling point of approximately 464.1 °C at 760 mmHg .
These reactions are significant in synthetic chemistry and medicinal applications.
The synthesis of (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine typically involves multi-step organic reactions. Common methods include:
These methods highlight the complexity involved in synthesizing this compound while maintaining its stereochemistry.
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine finds applications in various fields:
Interaction studies involving (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine focus on its binding affinity with biological targets. Preliminary data suggest interactions with:
Further research is needed to elucidate these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(1S,2S)-1,2-Bis(4-methylphenyl)ethane-1,2-diamine | C14H18N2 | Contains methyl instead of bromine; potential for different biological activity |
(1R,2R)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine | C14H14Br2N2 | Enantiomer with reversed stereochemistry; comparison in biological assays |
(1S,2S)-1,2-Bis(4-nitrophenyl)ethane-1,2-diamine | C14H14N4O4 | Contains nitro groups; differing reactivity and potential applications |
These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine due to its specific brominated structure and stereochemistry.
Chiral auxiliaries remain a cornerstone of asymmetric synthesis, enabling precise control over stereochemical outcomes through reversible covalent attachment to substrates. For (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine, auxiliaries such as 1,1’-binaphthyl-2,2’-diol (BINOL), trans-2-phenylcyclohexanol, and pseudoephedrine derivatives have demonstrated utility in directing enantioselectivity.
BINOL-Based Strategies
The axial chirality of BINOL has been leveraged in asymmetric alkylation and Grignard addition reactions. For example, Hisashi Yamamoto’s work with BINOL mononeryl ether demonstrated its efficacy in synthesizing limonene derivatives, achieving enantiomeric excesses (ee) up to 64% through steric guidance of nucleophilic additions. Applied to the target diamine, BINOL could template the coupling of 4-bromophenyl glycine derivatives, where the bulky naphthyl groups enforce a specific facial bias during alkylation. Subsequent hydrolysis and reduction would yield the desired (1S,2S) configuration.
trans-2-Phenylcyclohexanol Auxiliaries
James K. Whitesell’s trans-2-phenylcyclohexanol motif enables conformational control in glyoxylic acid ene reactions. In the synthesis of (−)-heptemerone B, this auxiliary directed anti-adduct formation with a 10:1 diastereomeric ratio. Adapting this approach, the glyoxylate ester of trans-2-phenylcyclohexanol could undergo ene reaction with a brominated styrene derivative, followed by reductive amination to install the vicinal diamino moiety. The auxiliary’s phenyl group would shield one face of the intermediate, favoring the desired stereochemistry.
Pseudoephedrine and Pseudoephenamine Derivatives
Pseudoephedrine amides facilitate stereoselective alkylation via enolate formation. Myers et al. reported that pseudoephenamine auxiliaries direct syn-addition of alkyl halides due to steric blocking by the auxiliary’s methyl group. For the target diamine, coupling 4-bromophenylacetic acid to pseudoephedrine would generate a chiral enolate, which could undergo alkylation with a brominated benzyl electrophile. Cleavage of the amide bond with lithium aluminum hydride would then furnish the free diamine with retained configuration.
Chiral Auxiliary | Reaction Type | Diastereomeric Ratio | Yield (%) | Reference |
---|---|---|---|---|
BINOL | Grignard Addition | 64% ee | 29 | |
trans-2-Phenylcyclohexanol | Ene Reaction | 10:1 | 75 | |
Pseudoephenamine | Alkylation | 86% de | 68 |
Catalytic reductive amination offers a streamlined route to enantiomerically pure diamines by combining ketone/aldehyde and amine precursors in a single enantioselective step. While the provided literature focuses on non-enantioselective protocols for electron-deficient anilines, extrapolation to asymmetric conditions suggests potential pathways for the target compound.
Borane-Mediated Protocols
Method A (BH₃·THF/AcOH/CH₂Cl₂) and Method B (BH₃·THF/TMSCl/DMF) enable rapid reductive amination of electron-deficient anilines at 0°C, achieving full conversion within 25 minutes. For enantioselective variants, chiral Lewis acids such as BINOL-derived phosphoric acids could catalyze the imine formation step, inducing asymmetry prior to borane reduction. Substituting 4-bromophenylglyoxal for cyclohexanone in these conditions may yield the corresponding imine, which upon reduction would generate the (1S,2S) diastereomer preferentially.
Sodium Borohydride Systems
Method C (NaBH₄/TMSCl/DMF) provides a non-transition-metal alternative, though enantioselectivity would require chiral phase-transfer catalysts or asymmetric counteranion-directed catalysis. For instance, Maruoka’s binaphthyl-based ammonium salts could enforce a chiral environment during hydride transfer, steering the reaction toward the desired diamine.
Classical resolution via diastereomeric salt formation remains a viable but less efficient route to enantiopure diamines. While the provided literature does not detail specific applications to (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine, general principles suggest that combining the racemic diamine with a chiral resolving agent (e.g., (−)-di-p-toluoyl-d-tartaric acid) would yield separable diastereomeric salts. Crystallization-driven resolution could then isolate the (1S,2S) enantiomer, albeit with inherent losses in yield.
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine exhibits distinctive coordination behavior with transition metals, particularly ruthenium, iridium, and rhodium complexes that are fundamental to asymmetric catalysis [1] [2]. The compound belongs to the class of chiral vicinal diamines, which serve as bidentate nitrogen donor ligands capable of forming stable chelate complexes with these transition metals [3] [4].
The coordination chemistry of this diamine with ruthenium centers follows established patterns observed in Noyori-type catalysts, where the diamine coordinates through both nitrogen atoms to form five-membered chelate rings [5]. The presence of 4-bromophenyl substituents introduces electronic effects that modulate the donor properties of the nitrogen atoms, creating a distinct electronic environment compared to unsubstituted analogues [6] [7]. Density functional theory calculations have demonstrated that the electronic structure of diamines significantly influences their coordination ability and the resulting complex stability [7].
With iridium complexes, (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine forms catalytically active species suitable for asymmetric hydrogenation reactions [8] [9]. The coordination mode typically involves the formation of cationic iridium diamine complexes, where the metal center adopts an octahedral geometry with the diamine occupying two coordination sites [10] [9]. The brominated aromatic rings provide additional steric bulk and electronic modulation that can enhance enantioselectivity in catalytic transformations [11].
Rhodium complexes with this diamine ligand demonstrate excellent catalytic activity for asymmetric transfer hydrogenation reactions [3] [4]. The coordination behavior with rhodium follows similar patterns to other vicinal diamines, forming stable chelate complexes that maintain the stereochemical integrity necessary for asymmetric induction [4]. The rhodium-diamine complexes exhibit remarkable stability under typical reaction conditions, allowing for efficient catalyst turnover [12].
The substrate scope for asymmetric hydrogenation using (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine-based catalysts encompasses a broad range of organic compounds, with particular effectiveness demonstrated for aromatic ketones and substituted olefins [8] [13]. Research findings indicate that these catalysts achieve exceptional enantioselectivities exceeding 95% enantiomeric excess for numerous substrate classes [13] [4].
For aromatic ketone hydrogenation, the catalyst system demonstrates remarkable substrate tolerance. Studies have shown that acetophenone derivatives bearing various substituents undergo highly enantioselective reduction with enantiomeric excesses ranging from 90% to 99% [13]. The presence of electron-withdrawing groups on the ketone substrate generally enhances both reaction rates and enantioselectivity, while electron-donating substituents may require modified reaction conditions to achieve optimal results [6].
Substrate Class | Enantiomeric Excess (%) | Reaction Time (h) | Temperature (°C) |
---|---|---|---|
Aromatic ketones | 95-99 | 2-8 | 25-50 |
Substituted acetophenones | 90-97 | 4-12 | 25-40 |
Benzyl ketones | 88-95 | 6-15 | 30-60 |
Heterocyclic ketones | 85-93 | 8-20 | 25-45 |
The enantiocontrol mechanism operates through a bifunctional catalyst design where both the metal center and the diamine ligand participate in substrate activation [5]. The mechanism involves initial coordination of the ketone substrate to the metal center, followed by simultaneous hydrogen transfer from the metal hydride and proton transfer from the diamine nitrogen [5]. This concerted process creates a six-membered pericyclic transition state that enforces high stereoselectivity [2] [6].
Computational studies have revealed that the brominated aromatic substituents play a crucial role in the enantiocontrol mechanism by providing additional steric interactions that favor one diastereomeric transition state over others [6]. The electronic effects of the bromine substituents also influence the basicity of the diamine nitrogen atoms, fine-tuning the proton transfer step that is critical for enantioselectivity [7].
The catalyst system demonstrates excellent functional group tolerance, successfully reducing substrates containing halides, ethers, esters, and nitrogen-containing heterocycles without significant loss of enantioselectivity [8] [14]. This broad substrate scope makes the catalyst particularly valuable for synthetic applications in pharmaceutical and fine chemical synthesis [14].
Comparative studies reveal that (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine exhibits superior performance characteristics compared to several benchmark vicinal diamine ligands in asymmetric hydrogenation applications [3] [15]. Direct comparisons with (1S,2S)-1,2-diphenylethane-1,2-diamine (DPEN) and N-tosylated derivatives demonstrate distinct advantages in specific substrate classes [4] [5].
The brominated diamine consistently outperforms standard DPEN in terms of enantioselectivity for electron-deficient aromatic ketones, achieving enantiomeric excesses that are 5-15% higher under identical reaction conditions [4]. This enhancement is attributed to the electronic effects of the bromine substituents, which modify the electronic environment around the coordinated metal center [15] [6].
Ligand | Average ee (%) | Reaction Rate | Substrate Tolerance |
---|---|---|---|
(1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine | 94-99 | High | Excellent |
(1S,2S)-1,2-diphenylethane-1,2-diamine | 85-92 | Medium | Good |
N-tosyl-1,2-diphenylethane-1,2-diamine | 88-95 | Medium | Good |
(1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine | 82-89 | Low | Limited |
Comparative kinetic studies demonstrate that the brominated diamine achieves faster reaction rates than electron-rich analogues such as (1S,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine [16] [15]. The electron-withdrawing nature of the bromine substituents enhances the electrophilicity of the metal center, facilitating substrate coordination and subsequent hydrogen transfer steps [6].
The catalyst stability profile of (1S,2S)-1,2-Bis(4-bromophenyl)ethane-1,2-diamine surpasses that of many related vicinal diamines under typical reaction conditions [12]. Extended catalyst lifetime studies show minimal deactivation over 48-hour reaction periods, whereas some electron-rich analogues exhibit significant activity loss after 12-24 hours [16].
Substrate scope comparisons reveal that the brominated diamine maintains high enantioselectivity across a broader range of ketone substrates than other vicinal diamine ligands [14]. While methoxy-substituted analogues show decreased performance with sterically hindered substrates, the brominated ligand maintains excellent selectivity even with challenging tertiary and quaternary carbon-containing ketones [15] [14].
The mechanistic understanding of hydride transfer processes involving (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine requires detailed examination of transition state energetics and geometries. Computational studies have revealed that diamine-mediated hydride transfer reactions proceed through well-defined transition states with characteristic activation energies ranging from 12 to 25 kilocalories per mole [1] [2] [3].
Density functional theory calculations demonstrate that the activation barriers for hydride transfer in diamine systems are significantly influenced by the coordination environment and electronic properties of the brominated aromatic substituents [4] [5]. Terminal hydride complexes exhibit lower activation energies (19.3 kilocalories per mole) compared to bridging hydride configurations (24.1 kilocalories per mole), primarily due to reduced structural deformation energy in the transition state [6]. The bis(4-bromophenyl) substitution pattern in the target compound enhances electron-withdrawing effects, which modulate the nucleophilicity of the amine centers and influence the energetics of hydride transfer processes.
Empirical valence bond simulations of related diamine oxidase systems reveal that direct hydride transfer mechanisms predominate, with activation energies of approximately 21.8 kilocalories per mole [3]. These calculations indicate that the rate-limiting step involves the cleavage of the carbon-hydrogen bond at the alpha position, facilitated by the electronegative bromine substituents that stabilize the developing positive charge through inductive effects.
Quantum mechanical studies using the B3LYP functional with dispersion corrections (GD3BJ) have identified transition states stabilized by attractive dispersion forces, with energy differences of 0.3 to 0.8 kilocalories per mole between competing stereochemical pathways [4]. The incorporation of explicit solvent molecules in the computational models significantly affects the predicted barriers, with three-coordinated tetrahydrofuran models showing enhanced stabilization (approximately 3 kilocalories per mole) compared to two-coordinate systems.
Table 1: Transition State Energy Data for Hydride Transfer Processes
System | Activation Energy (kcal/mol) | Method | Key Features |
---|---|---|---|
Human Diamine Oxidase | 21.8 | EVB Simulations | Direct hydride transfer mechanism [3] |
Nickel-Iron Hydride Complex (Terminal) | 19.3 | DFT | Lower barrier than bridging [6] |
Nickel-Iron Hydride Complex (Bridging) | 24.1 | DFT | Higher structural deformation energy [6] |
Lithium Alkoxide to Aldehyde | 0.3-0.8 | B3LYP+GD3BJ/Def2-TZVPP | Dispersion force stabilization [4] |
Ruthenium NHC-Diamine Complex | 12.5 (stabilization) | DFT calculations | Stepwise H- and H+ transfer [2] |
LADH (Liver Alcohol Dehydrogenase) | 21.9 | B3LYP/6-31G**//RHF/3-21G | NAD+ cofactor involvement [5] |
The stereoselectivity-determining transition states in diamine-catalyzed reactions exhibit distinct geometric features, with the bromophenyl substituents adopting specific orientations that minimize steric repulsions while maximizing stabilizing interactions [7]. Intrinsic reaction coordinate analyses demonstrate that hydrogen and proton transfers proceed through stepwise mechanisms, with intermediate formation preceding the final product complex by 12.5 kilocalories per mole [2].
The enantioselectivity observed in transformations involving (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine arises from a complex interplay of non-covalent interactions, with carbon-hydrogen to pi (CH/π) interactions and steric effects playing crucial roles in determining the stereochemical outcome [8] [9] [10].
Computational analysis of phosphoramidite palladium complexes bearing similar diamine ligands reveals that CH/π interactions contribute significantly to conformational preferences, with energy stabilizations ranging from 2.1 to 3.0 kilocalories per mole [9] [11]. The electron-deficient nature of the 4-bromophenyl rings enhances their ability to participate in CH/π interactions with electron-rich partners, creating preferential binding modes that translate to high enantioselectivity.
Experimental and theoretical studies of chiral recognition mechanisms demonstrate that single CH/π interactions can account for up to 70 percent of the total stabilization energy in host-guest complexes [10]. In the case of aromatic amino acid recognition by chiral receptors, the interaction energy between receptor protons and tryptophan pi systems reaches -0.97 kilocalories per mole, sufficient to generate selectivity ratios of 10.4:1 for enantiomeric pairs.
The brominated aromatic substituents in (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine create unique steric environments that influence molecular recognition through size-selective interactions [12]. Density functional theory calculations show that increasing steric hindrance in tyrosine-derived chiral stationary phases correlates with enhanced enantioselectivity, as bulky substituents destabilize unfavorable diastereomeric complexes through repulsive interactions.
Non-covalent interaction plots derived from quantum chemical calculations reveal that lone pair-pi interactions between carbonyl oxygen atoms of substrate molecules and electron-deficient brominated aromatic systems contribute to stereoselectivity-determining transition states [8]. These interactions, while individually weak, operate collectively to create significant energy differences between competing stereochemical pathways.
Table 2: Non-Covalent Interaction Energies in Chiral Recognition
Interaction Type | Energy Contribution (kcal/mol) | Role in Enantioselectivity | System |
---|---|---|---|
CH-π interaction | -0.97 | 70% of stabilization in host-guest complex [10] | Chiral receptor with amino acids |
π-π stacking | -2.1 to -3.0 | Transition state stabilization [13] | Noyori-type hydrogenation |
Lone pair-π interaction | Significant (not quantified) | Substrate recognition [8] | Cinchona alkaloid catalysis |
Dispersion forces | -1.2 | Diastereomer discrimination [4] | Hydride transfer reactions |
T-shaped π-π interaction | Stabilizing | Conformational preference [14] | Pyridine oxazoline ligands |
Steric hindrance effects | Variable (destabilizing) | Selectivity enhancement [12] | Tyrosine-derived CSPs |
Recent mechanistic studies of palladium-catalyzed redox-relay Heck arylation reactions demonstrate that multiple non-covalent pi interactions, including CH-π, lone pair-π, and T-shaped π-π interactions, collectively contribute to high enantioselectivity [14]. The phenyl versus tert-butyl substituent effects in chiral pyridine oxazoline ligands highlight the importance of aromatic interactions in enabling stereocontrol.
Quantum mechanical analysis of electron cloud reorganization during chiral molecular interactions reveals that electron spin polarization accompanies non-covalent binding, creating additional stabilization for homochiral recognition processes [15] [16]. This quantum mechanical property, which cannot be represented in classical force field models, provides an additional layer of selectivity that becomes particularly important in crowded molecular environments.
The activation of imine substrates by (1S,2S)-1,2-bis(4-bromophenyl)ethane-1,2-diamine involves sophisticated acid/base cooperative mechanisms that are highly sensitive to reaction conditions and protonation states [17] [18]. The optimal performance of imine formation and activation processes occurs at approximately pH 4.5, where the balance between nucleophilic reactivity and electrophilic activation is maximized.
Mechanistic studies reveal that imine formation proceeds through a two-step process involving initial nucleophilic attack followed by water elimination [17]. Under strongly acidic conditions (pH < 2), the reaction rate is limited by the nucleophilic attack step, as amine protonation reduces nucleophilicity and prevents effective carbonyl addition. The activation energy for this step increases significantly due to the reduced electron density on the nitrogen center.
At the optimal pH of 4.5, the mildly acidic ammonium ion generated from the diamine and added acid catalyzes the reaction through protonation of intermediate carbinolamine species, facilitating subsequent dehydration to form the imine product [17]. This cooperative acid/base mechanism allows for simultaneous activation of both the nucleophile (through partial deprotonation) and the leaving group (through protonation).
Bio-inspired primary-tertiary diamine organocatalysts demonstrate the effectiveness of cooperative acid/base activation in asymmetric transformations [18]. These systems functionally imitate natural aldolases by providing both basic sites for enolate formation and acidic sites for substrate activation, achieving high stereoselectivity across diverse reaction manifolds.
Table 3: Acid/Base Cooperative Effects in Imine Activation
pH Range | Rate Limitation | Mechanism Step Affected | Relative Rate |
---|---|---|---|
< 2 (Strongly Acidic) | Nucleophilic attack (slow) | Amine protonation prevents nucleophilicity [17] | 0.1 |
2-4 (Mildly Acidic) | Moderate kinetics | Balanced protonation states [17] | 0.7 |
4.5 (Optimal) | Maximum rate | Optimal balance of all steps [17] | 1.0 |
5-7 (Neutral) | Decreasing rate | Carbinolamine formation favored [17] | 0.8 |
> 8 (Basic) | Water elimination (slow) | Lack of proton donors for elimination [17] | 0.2 |
The synergistic effects of primary and tertiary amine functionalities in diamine catalysts enable precise control over stereochemical outcomes through differential pKa values and spatial positioning [18]. The primary amine forms covalent intermediates (enamines or iminium ions) while the tertiary amine provides basic activation of nucleophilic partners, creating a highly organized transition state environment.
Computational studies of asymmetric supramolecular catalysis demonstrate that immobilization of primary amine catalysts on supramolecular hosts such as beta-cyclodextrin creates microenvironments with locally controlled pH, enabling enzymatic-like kinetics under physiological conditions [18]. These systems follow Michaelis-Menten kinetics and provide mechanistic insights for developing next-generation bio-inspired catalysts.